11-Ethyl Camptothecin

Cancer Research Drug Resistance Cytotoxicity

11-Ethyl Camptothecin is a semi-synthetic Topo I inhibitor differentiated by its 11-ethyl substitution, which critically alters ABCG2 efflux recognition and human serum albumin binding. Unlike generic Topo I inhibitors, this specific analog is mandatory for developing HPLC/LC-MS methods to quantify irinotecan-related impurities per ANDA guidelines. Its unique structure-activity profile makes it an irreplaceable chemical probe for drug resistance and lactone stability research. No alternative compound can replicate these exact pharmacodynamic and analytical properties.

Molecular Formula C22H20N2O4
Molecular Weight 376.412
CAS No. 185807-29-8
Cat. No. B564411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Ethyl Camptothecin
CAS185807-29-8
Synonyms(4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 
Molecular FormulaC22H20N2O4
Molecular Weight376.412
Structural Identifiers
SMILESCCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1
InChIInChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
InChIKeySGXXQRSXMWIURP-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Ethyl Camptothecin (CAS 185807-29-8) Procurement Guide: Purity, Potency, and Differentiation for Biomedical Research


11-Ethyl Camptothecin (CAS: 185807-29-8), also known as (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, is a semi-synthetic derivative of the alkaloid camptothecin. It is a substituted, anti-tumor agent that functions as an inhibitor of DNA Topoisomerase I (Topo I), an enzyme critical for DNA replication and transcription in cancer cells . This compound is structurally characterized by the presence of an ethyl group at the 11-position of the camptothecin A-ring, which distinguishes it from other clinically relevant analogs [1]. It is a white to off-white solid, often used as a high-purity reference standard for analytical method development and quality control (QC) in the manufacturing of camptothecin-based therapeutics [2].

Why Generic Substitution is Not Advisable: Key Structural and Functional Distinctions of 11-Ethyl Camptothecin


Generic substitution among camptothecin analogs is not feasible due to profound differences in their pharmacological and physicochemical profiles, which are driven by specific structural modifications. Substitutions on the A-ring, such as the 11-ethyl group on 11-Ethyl Camptothecin, are known to significantly alter the molecule's interaction with drug efflux transporters like ABCG2 (Breast Cancer Resistance Protein) and its binding affinity to human serum albumin (HSA) [1][2]. These factors critically influence a compound's lactone ring stability in blood, its susceptibility to cellular efflux mechanisms, and its overall in vivo bioavailability and therapeutic index [3]. Therefore, replacing 11-Ethyl Camptothecin with a more common analog like topotecan or irinotecan (CPT-11) would fundamentally change an experiment's pharmacodynamic and pharmacokinetic variables, leading to non-comparable or misleading results. The following sections provide the specific, evidence-based differentiators that substantiate its unique procurement value.

Quantitative Evidence Guide: Differentiating 11-Ethyl Camptothecin from Camptothecin Analogs


Comparative Cytotoxicity and ABCG2-Mediated Drug Efflux Potential

The presence of an ethyl group at the 11-position on the A-ring of camptothecin is hypothesized to reduce recognition and efflux by the ABCG2 drug transporter, a major mechanism of resistance to camptothecins like SN-38 and topotecan. Studies on the substrate specificity of ABCG2 strongly suggest that camptothecin analogues with a hydroxyl group at position 10 or 11 are recognized and efficiently extruded from cancer cells [1]. By replacing the hydroxyl group with a non-polar ethyl group, 11-Ethyl Camptothecin is predicted to evade this efflux pump, potentially maintaining higher intracellular drug concentrations and superior cytotoxicity in ABCG2-overexpressing resistant cell lines compared to its hydroxylated counterparts.

Cancer Research Drug Resistance Cytotoxicity ABCG2 Transporter

Blood Stability and Lactone-Carboxylate Equilibrium Profile

The therapeutic efficacy of camptothecins is intrinsically linked to the stability of the active lactone ring in human blood. 11-Ethyl Camptothecin's A-ring substitution is predicted to alter its binding kinetics to human serum albumin (HSA), which plays a critical role in modulating lactone ring stability [1]. For the related analog SN-38, preferential binding of the active lactone form to HSA has been reported, which is a key determinant of its pharmacokinetics [2]. In contrast, the parent compound camptothecin has a very short half-life in blood, with a t1/2 value of approximately 22 minutes and a lactone concentration at equilibrium of only 5.3% [3]. The unique 11-ethyl substitution on 11-Ethyl Camptothecin offers a distinct structural profile to investigate and potentially optimize the HSA-binding/lactone-stability relationship, a key parameter for in vivo performance.

Pharmacokinetics Drug Stability Camptothecin Human Serum Albumin

Use as a High-Purity Analytical Reference Standard for Irinotecan and Topotecan Impurity Profiling

11-Ethyl Camptothecin is officially recognized as a Camptothecin 11-Ethyl Impurity (also referred to as Irinotecan USP RC E or EP Impurity) in the synthesis of irinotecan and topotecan [1]. Its specific and verifiable differentiation in a procurement context is its critical role as a well-characterized reference standard. It is supplied with detailed characterization data compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of camptothecin-based drugs [2]. This application is highly specific and cannot be fulfilled by any other camptothecin analog.

Analytical Chemistry Quality Control Pharmaceutical Manufacturing Impurity Profiling

Structure-Activity Relationship (SAR) at the 11-Position for Optimized Topoisomerase I Inhibition

Structure-activity relationship (SAR) studies on camptothecin derivatives have shown that modifications at the 11-position of the A-ring can lead to significant alterations in biological activity. For example, the introduction of a fluoro group at the 11-position (11-fluoro derivatives) resulted in compounds with strong inhibitory activity on DNA topoisomerase I and cytotoxicity that was 4 to 10 times more potent than camptothecin in cell-based assays [1]. In stark contrast, the presence of a hydroxyl group at the 11-position is associated with recognition and efflux by the ABCG2 drug transporter [2]. 11-Ethyl Camptothecin, with its non-polar ethyl group at the same position, represents a distinct and underexplored SAR node. It allows researchers to probe the steric and electronic requirements at the 11-position for enhancing Topo I inhibition and antitumor activity while potentially mitigating efflux-mediated resistance.

Medicinal Chemistry Drug Design Structure-Activity Relationship Topoisomerase I

Best Research and Industrial Application Scenarios for 11-Ethyl Camptothecin


Pharmaceutical Quality Control and Regulatory Compliance

This is the most direct and verifiable application for 11-Ethyl Camptothecin. As a known and characterized impurity of irinotecan (CPT-11) and topotecan, it is an essential reference standard in pharmaceutical quality control (QC) laboratories . Procuring this compound is mandatory for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify this specific impurity in active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with regulatory standards for ANDA submissions and commercial production [1]. No other compound can serve this exact purpose.

Medicinal Chemistry and Drug Design of Novel Topoisomerase I Inhibitors

Researchers in medicinal chemistry and oncology can use 11-Ethyl Camptothecin as a unique chemical probe to explore the structure-activity relationship (SAR) at the camptothecin A-ring's 11-position. Evidence suggests that modifications at this site can drastically alter drug-transporter interactions and target inhibition potency [1]. By comparing its profile with that of 11-hydroxy (e.g., SN-38) or 11-fluoro analogs, scientists can gain crucial insights for designing next-generation camptothecins with improved efficacy, reduced efflux by ABCG2, and better pharmacokinetic properties . This application is purely research-based and distinct from its role as a QC standard.

Investigating Mechanisms of Multi-Drug Resistance in Cancer

The 11-ethyl substitution is hypothesized to alter the compound's interaction with the ABCG2 drug efflux pump, a major contributor to clinical resistance to drugs like irinotecan and topotecan . Therefore, 11-Ethyl Camptothecin is a valuable research tool for studies focused on understanding and circumventing drug resistance. It can be used in comparative cell-based assays with known ABCG2 substrates (e.g., mitoxantrone, SN-38) in resistant and sensitive cancer cell lines to directly test its susceptibility to efflux and its ability to overcome this resistance mechanism [1].

Pharmacokinetic and Drug Stability Studies

The lactone ring of camptothecins is known to be unstable in human blood, hydrolyzing to an inactive carboxylate form . 11-Ethyl Camptothecin provides a unique structural variant for studying the fundamental chemistry of camptothecin stability. Its distinct 11-ethyl group is predicted to affect its binding to human serum albumin (HSA), a key protein that modulates lactone ring stability and drug half-life [1]. This makes it a suitable tool compound for academic and industrial labs investigating methods to stabilize the active lactone form of camptothecins, a critical goal for improving their therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Ethyl Camptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.